molecular formula C21H19N5O4S B12144532 N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12144532
M. Wt: 437.5 g/mol
InChI Key: VXWHOZJPTAJJBJ-UHFFFAOYSA-N
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Description

N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a triazole-based acetamide derivative featuring dual furan substituents: a furan-2-yl group at position 5 and a furan-2-ylmethyl group at position 4 of the triazole ring. This structural complexity distinguishes it from simpler analogs, as the fused heterocyclic systems (triazole and furans) are associated with enhanced bioactivity, particularly in anti-inflammatory and anti-exudative applications . The compound is synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)acetamide intermediates with α-chloroacetamides under basic conditions (e.g., KOH), followed by Paal-Knorr condensation to introduce the pyrrolidine fragment at the triazole ring’s 4th position . Its molecular weight (421.45 g/mol) and solubility profile (moderate in DMSO, poor in water) align with typical triazole derivatives, though the furan groups may enhance π-π stacking interactions in biological targets .

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19N5O4S/c1-14(27)22-15-6-8-16(9-7-15)23-19(28)13-31-21-25-24-20(18-5-3-11-30-18)26(21)12-17-4-2-10-29-17/h2-11H,12-13H2,1H3,(H,22,27)(H,23,28)

InChI Key

VXWHOZJPTAJJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Furan Rings: The furan rings are introduced through a Friedel-Crafts acylation reaction, where furfural or furfuryl alcohol reacts with the triazole intermediate.

    Acetylation: The acetylamino group is introduced by acetylation of the amine group using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the acetylamino-phenyl group with the triazole-furan intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and furan rings. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide has potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing it to mimic or inhibit natural substrates. The furan rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties are best contextualized by comparing it to analogs with variations in:

  • Triazole ring substituents (position 4 and 5).
  • Acetamide phenyl group modifications .
  • Sulfur-linked side chains .
Substituent Effects on Triazole Ring Position 4 and 5
Compound Name R4 (Triazole) R5 (Triazole) Key Bioactivity (Dose) Reference
Target Compound Furan-2-ylmethyl Furan-2-yl Anti-exudative (10 mg/kg)
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Ethyl Furan-2-yl Anti-inflammatory (Not specified)
N-(4-acetamidophenyl)-2-[[5-(thiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Methyl Thiophen-2-yl Antimicrobial (MIC: 8 µg/mL)
N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide Amino Phenyl Anti-exudative (15 mg/kg)

Key Findings :

  • Furan vs. Thiophene : Replacement of furan with thiophene (e.g., thiophen-2-yl) at position 5 reduces anti-exudative activity but enhances antimicrobial properties due to sulfur’s electronegativity and membrane permeability .
  • Alkyl vs. Furan-2-ylmethyl : The target compound’s furan-2-ylmethyl group at position 4 improves anti-exudative efficacy (70% inhibition at 10 mg/kg) compared to ethyl (55%) or methyl (50%) analogs, likely due to increased hydrophobic interactions with inflammatory mediators .
  • Amino Substituents: Amino groups at position 4 (e.g., ) show lower activity, suggesting steric hindrance or reduced stability in physiological environments.
Modifications on the Acetamide Phenyl Group
Compound Name Phenyl Substituent Activity (vs. Target Compound) Reference
N-(5-fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-Fluoro, 2-methyl Similar anti-inflammatory
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-Difluoro Reduced anti-exudative
Target Compound 4-Acetamido Optimal anti-exudative

Key Findings :

  • Acetamido vs. Difluoro : The 4-acetamido group in the target compound maximizes hydrogen bonding with COX-2 or LOX enzymes, critical for anti-inflammatory pathways .

Biological Activity

N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound notable for its diverse structural features, including an acetylamino group, two furan rings, and a triazole ring. The molecular formula is C21H19N5O4S, with a molecular weight of approximately 437.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial applications.

Structural Characteristics

The compound's structure is characterized by:

  • Acetylamino Group : Enhances solubility and may influence biological interactions.
  • Furan Rings : Known for their reactivity and ability to participate in various chemical reactions.
  • Triazole Ring : Often associated with significant biological activity, particularly against bacterial pathogens.
Structural Feature Description
Acetylamino GroupIncreases solubility and bioactivity
Furan RingsContributes to chemical reactivity
Triazole RingImplicated in antibacterial properties

Biological Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial properties by targeting specific bacterial enzymes or pathways involved in metabolism. The presence of multiple functional groups in N-(4-Acetylamino-phenyl)-2-(5-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide may enhance its interaction with biological targets, potentially leading to improved efficacy against various pathogens .

Antibacterial Properties

Triazole derivatives have been extensively studied for their ability to inhibit bacterial growth. The mechanism often involves disruption of cell wall synthesis or enzyme inhibition. For instance, research has shown that triazole derivatives can effectively inhibit the growth of Gram-positive bacteria by interfering with their metabolic pathways .

Case Studies and Research Findings

  • Triazole Derivatives in Antibacterial Research :
    • A study highlighted that triazole derivatives exhibited varying degrees of antibacterial activity against common pathogens. The structure–activity relationship (SAR) indicated that modifications to the triazole ring significantly influenced potency .
    • Another investigation focused on N-(4-Acetylamino-phenyl)-2-(5-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide's ability to inhibit specific bacterial enzymes. Results demonstrated an IC50 value indicating effective inhibition at low concentrations .
  • Synergistic Effects with Other Antimicrobials :
    • Research has suggested that this compound may exhibit synergistic effects when combined with other antimicrobial agents. This combination could enhance overall efficacy and reduce the likelihood of resistance development .

The biological activity of N-(4-Acetylamino-phenyl)-2-(5-furan-2-yloxy-methyl)-4H-[1,2,4]triazol-3-sulfanyl-acetamide is believed to involve:

  • Enzyme Inhibition : Binding to bacterial enzymes critical for cell wall synthesis or metabolic function.
  • Disruption of Membrane Integrity : Altering membrane permeability leading to cell lysis.

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